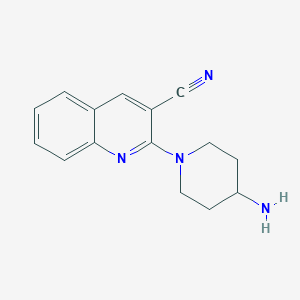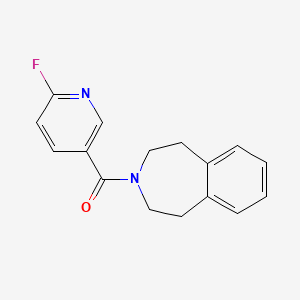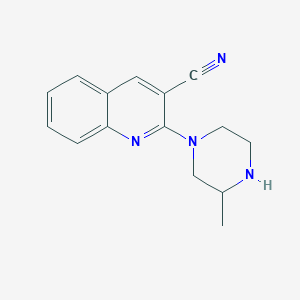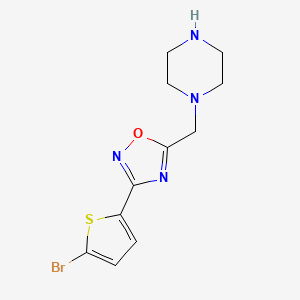
2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the quinoline family and has a piperidine ring attached to it. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The mechanism of action of 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. Additionally, it has been found to inhibit the activity of protein kinase C, which is involved in signal transduction pathways. Moreover, this compound has been found to inhibit the activity of HIV-1 reverse transcriptase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the expression of various pro-inflammatory cytokines, which play a role in the development of inflammatory diseases. Moreover, this compound has been found to inhibit the activity of the renin-angiotensin system, which is involved in the regulation of blood pressure.
实验室实验的优点和局限性
The advantages of using 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile in lab experiments include its high potency and selectivity towards various enzymes and proteins. Additionally, this compound has been found to exhibit low toxicity towards normal cells, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability. Moreover, the synthesis method of this compound is complex and requires specialized equipment and expertise.
未来方向
The future directions for the research on 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile include its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound. Moreover, the development of more efficient synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions can be further explored.
合成方法
The synthesis method of 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile involves the reaction of 4-chloroquinoline-3-carbonitrile with piperidine in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 150°C for 24 hours, and the resulting product is purified using column chromatography. This method has been optimized to obtain a high yield of the product with good purity.
科学研究应用
2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been studied for its potential applications in various fields. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its antiviral activity against HIV-1 and HCV. Additionally, this compound has been found to exhibit antibacterial activity against gram-positive and gram-negative bacteria. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
2-(4-aminopiperidin-1-yl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c16-10-12-9-11-3-1-2-4-14(11)18-15(12)19-7-5-13(17)6-8-19/h1-4,9,13H,5-8,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURMUYNRWNPOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7578652.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
![2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)

![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)


![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)
